1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
1-Methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine-dione derivative characterized by a pyrimido[2,1-f]purine core. Its structure features a 1-methyl group, a 3-(3-phenylpropyl) chain, and a 9-(4-methylphenyl) substituent. The compound’s lipophilicity, influenced by its phenylpropyl and methylphenyl groups, may enhance blood-brain barrier permeability compared to polar derivatives .
Properties
Molecular Formula |
C25H27N5O2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O2/c1-18-11-13-20(14-12-18)28-16-7-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-6-10-19-8-4-3-5-9-19/h3-5,8-9,11-14H,6-7,10,15-17H2,1-2H3 |
InChI Key |
NLUSQWAOBBWQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Alkylation: Introduction of the methyl group at the 1-position.
Aromatic Substitution: Introduction of the 4-methylphenyl group.
Condensation Reactions: Formation of the pyrimido[2,1-f]purine core.
Hydrogenation: Reduction of double bonds to form the tetrahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antiviral properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Key Insights :
Key Insights :
- The target compound’s synthesis likely mirrors high-yield protocols (e.g., 93% for compound 24 ) due to the stability of phenylpropyl intermediates.
- Longer alkyl chains (e.g., phenylpropyl) may require extended reaction times compared to ethyl or propyl groups.
Physicochemical Properties
Physical data from analogs provide insights into the target compound’s properties:
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. Key intermediates include substituted benzaldehydes and aminopyrimidine precursors, with alkylation steps to introduce the 3-phenylpropyl and 4-methylphenyl groups. Reaction optimization may require protecting groups (e.g., tert-butyldimethylsilyl) to manage regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural conformation?
Methodological Answer: High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical. For crystallographic analysis, single-crystal diffraction using synchrotron radiation ensures precise determination of the fused tetrahydropyrimidopurine ring system and substituent orientations. Comparative analysis with related derivatives can validate structural assignments .
Q. What solvent systems and purification techniques are recommended for isolating this compound with high enantiomeric purity?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Chiral separation via preparative HPLC with cellulose-based columns or crystallization using diastereomeric salt formation is advised. Monitor purity via chiral GC-MS or circular dichroism .
Q. What are the primary challenges in achieving regioselectivity during functionalization of the tetrahydropyrimidopurine core?
Methodological Answer: Steric hindrance from the 3-phenylpropyl group complicates electrophilic substitution. Directed ortho-metalation or transition-metal-catalyzed C–H activation (e.g., Pd-mediated coupling) can improve regioselectivity. Computational modeling of electron density maps aids in predicting reactive sites .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize the yield and purity of this compound during multi-step synthesis?
Methodological Answer: Apply fractional factorial designs to screen critical parameters (temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) can balance competing factors like steric effects and solvent polarity .
Q. What computational strategies are recommended for elucidating reaction mechanisms and transition states in its synthesis?
Methodological Answer: Use quantum chemical calculations (DFT at the B3LYP/6-31G* level) to map energy profiles and identify transition states. Couple with molecular dynamics simulations to study solvent effects. Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy is critical .
Q. How should researchers address discrepancies between computational models and experimental spectroscopic data?
Methodological Answer: Perform conformational sampling via molecular dynamics to account for flexible substituents. Cross-validate NMR chemical shifts using ab initio methods (e.g., GIAO-DFT). If crystallographic data conflicts with computational predictions, re-examine solvent packing effects or hydrogen-bonding networks .
Q. What methodologies enable systematic comparison of biological activity across modified derivatives while controlling structural variables?
Methodological Answer: Use matched molecular pair analysis (MMPA) to isolate the impact of substituents. Pair with Free-Wilson or QSAR models to quantify contributions of specific groups (e.g., 4-methylphenyl vs. fluorophenyl). High-throughput screening under standardized assay conditions reduces noise .
Q. How can hybrid QM/MM approaches study the compound’s interaction with biological targets?
Methodological Answer: Implement QM/MM partitioning to model the ligand-binding site quantum mechanically while treating the protein environment classically. Use ONIOM methodology for large systems. Validate binding modes via mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What statistical frameworks are appropriate for analyzing SAR data across derivatives?
Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) identifies dominant structural contributors to activity. Bayesian networks or random forest models handle non-linear relationships. Ensure data normalization to account for assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
